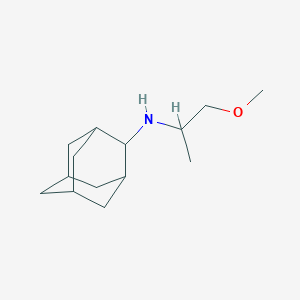![molecular formula C21H24N2O B3853236 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853236.png)
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone
Vue d'ensemble
Description
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone, also known as DPI or 1,4-Diphenyl-4-(2,3-dihydro-2-oxo-1H-inden-2-yl)-1-piperazineethanone, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
The exact mechanism of action of 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in synaptic plasticity and is involved in several neurological and psychiatric disorders. By blocking the NMDA receptor, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone can potentially modulate the activity of neurotransmitters such as glutamate and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone can protect against neurodegeneration and improve cognitive function in animal models of neurodegenerative diseases. 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments, including its high purity and stability, and its well-established synthesis method. However, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can make it challenging to use 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone in certain types of experiments, and researchers must take precautions to ensure the safety of their subjects.
Orientations Futures
There are several potential future directions for research on 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone. Another area of interest is the exploration of 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone's potential therapeutic applications in other areas, such as pain management and addiction treatment. Finally, researchers may also investigate the potential use of 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone in combination with other drugs to enhance its therapeutic effects.
Applications De Recherche Scientifique
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been studied for its potential therapeutic applications in several areas, including neurology, oncology, and psychiatry. In neurology, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Parkinson's and Alzheimer's. In oncology, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been studied for its potential to inhibit the growth of cancer cells and induce apoptosis. In psychiatry, 1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone has been shown to have anxiolytic and antidepressant effects and can potentially be used to treat anxiety and depression.
Propriétés
IUPAC Name |
1-[4-[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-16(24)17-6-8-20(9-7-17)22-10-12-23(13-11-22)21-14-18-4-2-3-5-19(18)15-21/h2-9,21H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAJSGNBXMWONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]phenyl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B3853167.png)
![[1-(4-phenylcyclohexyl)-3-piperidinyl]methanol](/img/structure/B3853174.png)
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B3853184.png)
![N-[(5-methyl-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B3853185.png)
![N-[2-(3-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B3853194.png)
![1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine](/img/structure/B3853195.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinol](/img/structure/B3853198.png)
![4-(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853205.png)
![ethyl 4-[4-(4-nitrophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853212.png)
![N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline](/img/structure/B3853217.png)

![N-bicyclo[2.2.1]hept-2-yl-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3853233.png)
